molecular formula C13H14N4O2 B13495042 3-(4-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione

3-(4-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione

Cat. No.: B13495042
M. Wt: 258.28 g/mol
InChI Key: JYWAVLQMPZLWTN-UHFFFAOYSA-N
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Description

3-(4-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is a heterocyclic compound that contains both an indazole and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-(4-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-amino-1-methyl-1H-indazole with a piperidine-2,6-dione derivative under reflux conditions can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

3-(4-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of functionalized derivatives with potential biological activities.

Scientific Research Applications

3-(4-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(4-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets within cells. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved can vary depending on the specific application and target, but often involve modulation of signaling pathways related to cell growth and survival.

Comparison with Similar Compounds

3-(4-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione can be compared with other similar compounds, such as:

    Indazole derivatives: These compounds share the indazole ring structure and often exhibit similar biological activities, but may differ in their specific targets and potency.

    Piperidine derivatives: Compounds containing the piperidine ring can have diverse biological activities, and the combination with an indazole ring in this compound may enhance its overall activity and specificity.

The uniqueness of this compound lies in its combined structure, which allows it to interact with multiple targets and exhibit a broad range of biological activities.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

3-(4-amino-1-methylindazol-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H14N4O2/c1-17-9-4-2-3-8(14)11(9)12(16-17)7-5-6-10(18)15-13(7)19/h2-4,7H,5-6,14H2,1H3,(H,15,18,19)

InChI Key

JYWAVLQMPZLWTN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2C(=N1)C3CCC(=O)NC3=O)N

Origin of Product

United States

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